![molecular formula C17H20O2S2 B14367758 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol CAS No. 90884-26-7](/img/structure/B14367758.png)
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol: is an organic compound characterized by the presence of two phenol groups connected by a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol typically involves the following steps:
Formation of the Sulfanyl Linkage: This can be achieved by reacting 4-hydroxythiophenol with 1,5-dibromopentane under basic conditions to form the intermediate 4-(5-bromopentylsulfanyl)phenol.
Substitution Reaction: The intermediate is then reacted with another equivalent of 4-hydroxythiophenol under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The sulfanyl groups can be reduced to thiols.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antioxidant Activity: Due to the presence of phenol groups, the compound may exhibit antioxidant properties.
Drug Development: Potential use as a scaffold for designing new therapeutic agents.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism by which 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol exerts its effects is primarily through its phenol and sulfanyl groups. The phenol groups can donate hydrogen atoms, acting as antioxidants, while the sulfanyl groups can interact with metal ions, potentially modulating enzymatic activities.
Comparación Con Compuestos Similares
4-Hydroxythiophenol: Contains a single phenol group with a sulfanyl linkage.
Bisphenol A: Contains two phenol groups connected by a methylene bridge.
Thiobisphenol: Contains two phenol groups connected by a sulfanyl linkage, similar to the compound .
Uniqueness: 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol is unique due to the specific length of the pentyl chain connecting the phenol groups, which can influence its physical and chemical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
90884-26-7 |
|---|---|
Fórmula molecular |
C17H20O2S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
4-[5-(4-hydroxyphenyl)sulfanylpentylsulfanyl]phenol |
InChI |
InChI=1S/C17H20O2S2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2 |
Clave InChI |
IMAJWVXQZBJPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)SCCCCCSC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


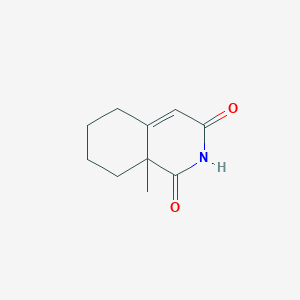

![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
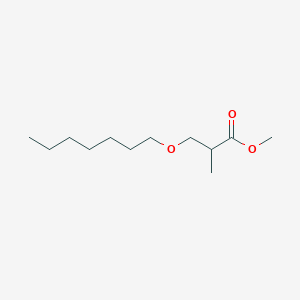
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
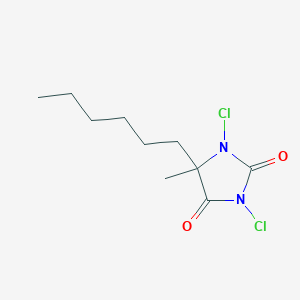
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
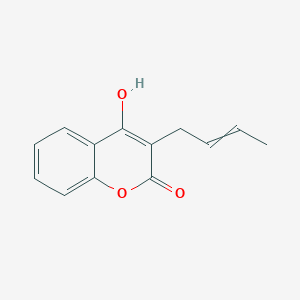

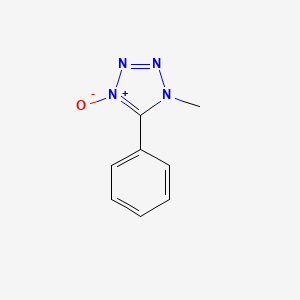
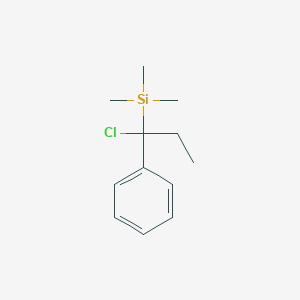
![({[3-(Methylsulfanyl)phenyl]methyl}amino)acetonitrile](/img/structure/B14367761.png)
